"6-Nitro-1H-indazol-4-ol" synthesis pathway
"6-Nitro-1H-indazol-4-ol" synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Nitro-1H-indazol-4-ol
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 6-Nitro-1H-indazol-4-ol, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. Given the absence of a direct, published one-pot synthesis for this specific molecule, this document outlines a rational, multi-step synthetic route based on established and well-documented chemical transformations. The proposed pathway begins with a commercially available starting material and proceeds through a series of reactions including nitration, reduction, diazotization, cyclization, and deprotection. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and strategic considerations for each transformation.
Introduction: The Significance of the Indazole Scaffold
Indazole-containing derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, valued for their wide range of biological activities.[1] The bicyclic system, which consists of a pyrazole ring fused to a benzene ring, is a key pharmacophore in several approved drugs.[1] The introduction of nitro and hydroxyl groups onto the indazole core can significantly modulate the compound's physicochemical properties and biological activity, making 6-Nitro-1H-indazol-4-ol a molecule of considerable interest for further functionalization and screening in drug discovery programs. This guide details a robust and logical synthetic pathway to access this target molecule.
Proposed Synthetic Pathway: A Strategic Overview
The synthesis of 6-Nitro-1H-indazol-4-ol is best approached by constructing the indazole ring from a pre-functionalized benzene precursor. This strategy allows for precise control over the regiochemistry of the substituents. The proposed pathway commences with 3-methoxytoluene and involves the following key transformations:
-
Nitration: Introduction of a nitro group at the 5-position of 3-methoxytoluene.
-
Second Nitration: Introduction of a second nitro group at the 2-position.
-
Selective Reduction: Reduction of the nitro group at the 2-position to an amino group.
-
Diazotization and Cyclization: Conversion of the resulting o-toluidine derivative into the indazole core.
-
Demethylation: Cleavage of the methyl ether to unveil the target 4-hydroxy group.
This sequence is depicted in the workflow diagram below.
Caption: Proposed synthesis pathway for 6-Nitro-1H-indazol-4-ol.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 3-Methoxy-5-nitrotoluene
-
Principle: Electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-director, while the methyl group is a weakly activating, ortho-, para-director. Nitration of 3-methoxytoluene will primarily occur at positions ortho and para to the strongly activating methoxy group. The 5-position is para to the methoxy group and sterically accessible.
-
Protocol:
-
To a stirred solution of 3-methoxytoluene (1.0 equiv.) in concentrated sulfuric acid at 0 °C, add a mixture of concentrated nitric acid (1.1 equiv.) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice, and collect the resulting precipitate by filtration.
-
Wash the solid with cold water until the washings are neutral and dry the product. Recrystallization from ethanol can be performed for further purification.
-
Step 2: Synthesis of 2,5-Dinitro-3-methoxytoluene
-
Principle: A second electrophilic nitration is performed. The existing methoxy and nitro groups will direct the incoming nitro group. The methoxy group directs ortho/para, and the nitro group is a meta-director. The position ortho to the methoxy group and meta to the existing nitro group is favored.
-
Protocol:
-
Dissolve 3-methoxy-5-nitrotoluene (1.0 equiv.) in a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Carefully pour the mixture onto ice and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude product, which can be purified by column chromatography.
-
Step 3: Synthesis of 2-Amino-3-methoxy-5-nitrotoluene
-
Principle: Selective reduction of one nitro group in the presence of another. This can be achieved using reagents like sodium sulfide or ammonium sulfide, which are known for the selective reduction of aromatic dinitro compounds.
-
Protocol:
-
Prepare a solution of sodium sulfide nonahydrate (2.0-3.0 equiv.) in water.
-
Add a solution of 2,5-dinitro-3-methoxytoluene (1.0 equiv.) in ethanol to the sodium sulfide solution.
-
Heat the mixture to reflux for 4-6 hours.
-
After cooling, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired aminotoluene derivative.
-
Step 4: Synthesis of 4-Methoxy-6-nitro-1H-indazole
-
Principle: This transformation follows the classical Jacobson indazole synthesis. The o-toluidine derivative is diazotized with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring.
-
Protocol:
-
Dissolve 2-amino-3-methoxy-5-nitrotoluene (1.0 equiv.) in a mixture of glacial acetic acid and acetic anhydride.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium nitrite (1.1 equiv.), keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Pour the reaction mixture into ice water and neutralize with a base such as sodium carbonate.
-
Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
-
Step 5: Synthesis of 6-Nitro-1H-indazol-4-ol
-
Principle: Cleavage of the aryl methyl ether to yield the corresponding phenol. Boron tribromide (BBr₃) is a powerful and selective reagent for this transformation. Alternatively, concentrated hydrobromic acid can be used.
-
Protocol (using BBr₃):
-
Dissolve 4-methoxy-6-nitro-1H-indazole (1.0 equiv.) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add a solution of boron tribromide (1.2-1.5 equiv.) in dichloromethane dropwise.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product into ethyl acetate. Wash the organic phase with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the final product by column chromatography or recrystallization.
-
Data Summary
The following table provides a summary of the reagents and general conditions for the proposed synthesis. Note that yields are estimates based on analogous reactions and would require experimental optimization.
| Step | Starting Material | Key Reagents | Solvent(s) | Typical Conditions | Product |
| 1 | 3-Methoxytoluene | HNO₃, H₂SO₄ | H₂SO₄ | 0 °C to RT | 3-Methoxy-5-nitrotoluene |
| 2 | 3-Methoxy-5-nitrotoluene | Fuming HNO₃, H₂SO₄ | H₂SO₄ | 0 °C to RT | 2,5-Dinitro-3-methoxytoluene |
| 3 | 2,5-Dinitro-3-methoxytoluene | Na₂S·9H₂O | Ethanol/Water | Reflux | 2-Amino-3-methoxy-5-nitrotoluene |
| 4 | 2-Amino-3-methoxy-5-nitrotoluene | NaNO₂, Acetic Acid | Acetic Acid/Anhydride | 0 °C to RT | 4-Methoxy-6-nitro-1H-indazole |
| 5 | 4-Methoxy-6-nitro-1H-indazole | BBr₃ | Dichloromethane | -78 °C to RT | 6-Nitro-1H-indazol-4-ol |
Conclusion and Future Perspectives
The synthetic pathway detailed in this guide provides a logical and experimentally feasible route to 6-Nitro-1H-indazol-4-ol. While this proposed synthesis is based on well-established organic reactions, each step would require careful optimization of reaction conditions to maximize yields and purity. The successful synthesis of this target molecule will provide a valuable building block for the development of novel indazole-based compounds with potential therapeutic applications. Further work could explore alternative synthetic strategies, such as late-stage C-H functionalization, although direct hydroxylation at the C4 position of the indazole ring remains a significant challenge.
References
- Kumar, M. R., Park, A., Park, N., & Lee, S. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Letters, 13(13), 3542-3545.
- Toledano, A. S., Bitai, J., Covini, D., Karolyi-Oezguer, J., Dank, C., Berger, H., & Gollner, A. (2024). A N-N bond-forming oxidative cyclization enables the synthesis of all three tautomeric forms of indazoles from readily available 2-aminomethyl-phenylamines. Organic Letters, 26, 1229-1232.
- BenchChem. (2025). Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery.
- Chen, G., Hu, M., & Peng, Y. (2018). 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes provide 3-alkyl/aryl-1H-indazoles and 3-alkyl/aryl-3H-indazole-3-phosphonates efficiently under simple reaction conditions. The Journal of Organic Chemistry, 83(3), 1591-1597.
- Li, P., Wu, C., Zhao, J., Rogness, D. C., & Shi, F. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3149-3158.
- BenchChem. (2025). A Technical Guide to 6-Nitro-1H-Indazole and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- Khalil, M., & Sayed, S. (2017). Researches in the series of 6-nitroindazole, synthesis and biological activities.
- Davies, R. R. (1955). Indazole Derivatives. The Synthesis of Various Amino- and Hydroxy-indazoles and Derived Sulphonic Acids. Journal of the Chemical Society, 2412-2421.
- Google Patents. (2013). CN103319410A - Synthesis method of indazole compound.
- Google Patents. (2006). WO2006048745A1 - Methods for preparing indazole compounds.
- Huisgen, R., & Bast, K. (1962). Indazole. Organic Syntheses, 42, 69.
- Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2020). Molecules, 25(15), 3485.
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). RSC Advances, 11(54), 34163–34175.
- BenchChem. (2025).
- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2022). ACS Omega, 7(16), 14245–14256.
- Nitroreductase-triggered indazole form
